3-(Dimethylamino)cyclobutan-1-ol CAS number and properties
3-(Dimethylamino)cyclobutan-1-ol CAS number and properties
Executive Summary & Chemical Identity
3-(Dimethylamino)cyclobutan-1-ol is a bifunctional aliphatic scaffold characterized by a cyclobutane core substituted with a dimethylamine motif at position 3 and a hydroxyl group at position 1.[1] In modern medicinal chemistry, this fragment serves as a critical sp³-rich bioisostere , offering defined geometric vectors that differ significantly from flexible alkyl chains or planar aromatic rings.
Its utility lies in its ability to modulate physicochemical properties—specifically lowering logD and increasing metabolic stability—while providing a rigid handle for fragment growing.
Chemical Identifiers
Due to the 1,3-substitution pattern on the cyclobutane ring, this compound exists as two distinct diastereomers (cis and trans). Precise identification is required for reproducible SAR (Structure-Activity Relationship) studies.
| Descriptor | cis-Isomer | trans-Isomer |
| CAS Number | 905823-35-0 | 905821-42-3 |
| IUPAC Name | (1R,3R)-3-(dimethylamino)cyclobutan-1-ol (rel) | (1R,3S)-3-(dimethylamino)cyclobutan-1-ol (rel) |
| SMILES | CN(C)[C@H]1CC1 | CN(C)[C@H]1CC1 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molar Mass | 115.18 g/mol | 115.18 g/mol |
Stereochemical Dynamics & Conformation
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering (typically ~25-30°) creates pseudo-equatorial and pseudo-axial positions, which dictate the spatial projection of the substituents.
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cis-3-(Dimethylamino)cyclobutan-1-ol: The amine and hydroxyl groups are on the same face of the ring. In the dominant conformer, both bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion, though the hydrogen bonding potential between the amine and hydroxyl can stabilize the cis form in non-polar environments.
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trans-3-(Dimethylamino)cyclobutan-1-ol: The substituents are on opposite faces.[2] This isomer provides a linear, extended vector, making it a rigid spacer often used to span binding pockets.
Visualization: Stereodivergent Synthesis & Isomerism
The following diagram illustrates the geometric relationship and the divergent synthesis from a common ketone precursor.
Figure 1: Synthetic logic flow from cyclobutanone precursors to distinct stereoisomers.
Physicochemical Properties
The following data aggregates experimental and consensus predicted values. Note that the amine functionality makes the compound hygroscopic and sensitive to CO₂ (carbamate formation) upon prolonged air exposure.
| Property | Value / Description | Context |
| Physical State | Waxy Solid or Viscous Oil | Low melting point due to globular shape. |
| Boiling Point | ~185°C (Predicted) | High BP due to H-bonding (OH) and dipole. |
| pKa (Base) | 9.4 ± 0.5 (Predicted) | Typical for tertiary cycloalkylamines. |
| logP (Octanol/Water) | 0.21 | Highly polar; excellent for solubility enhancement. |
| Topological PSA | 23.5 Ų | Low TPSA favors BBB permeability if lipophilicity is adjusted. |
| Solubility | High (Water, MeOH, DCM) | Miscible in polar organic solvents and aqueous buffers. |
Synthesis & Manufacturing Protocols
Primary Route: Reductive Amination of 3-Oxocyclobutanol
This route is preferred for its operational simplicity and access to the cis/trans mixture, which can be separated.
Reagents:
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Substrate: 3-Oxocyclobutan-1-ol (or its benzyl ether).
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Amine Source: Dimethylamine (2.0 M in THF).
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Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.
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Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Protocol (Step-by-Step):
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Imine Formation: Charge a reaction vessel with 3-oxocyclobutan-1-ol (1.0 eq) and DCE (10 mL/g). Add Dimethylamine (1.2 eq) and catalytic Acetic Acid (1-2 drops). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.
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Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes to control exotherm and gas evolution.
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Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.
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Workup: Extract the aqueous layer with DCM (3x). The product is amphoteric; ensure the pH is basic (>10) during extraction to keep the amine neutral.
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Purification: Dry organic layers over Na₂SO₄ and concentrate. The cis and trans isomers often display distinct Rf values on silica gel (eluent: DCM/MeOH/NH₄OH 90:9:1). Isolate via flash column chromatography.
Scientific Rationale: STAB is chosen over NaBH₄ because it is less prone to reducing the ketone directly to the alcohol before the imine is formed, minimizing the 1,3-diol byproduct.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
3-(Dimethylamino)cyclobutan-1-ol is a "privileged fragment" because it simultaneously addresses two common lead optimization problems:
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Solubility: The basic amine (pKa ~9.4) allows for salt formation (e.g., hydrochloride, fumarate), significantly boosting aqueous solubility.
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Metabolic Stability: The cyclobutane ring is metabolically robust compared to flexible alkyl chains (which suffer from CYP450 oxidation) or piperidines (prone to N-dealkylation).
Bioisosterism
The trans-isomer acts as a rigid bioisostere for the 1,3-propyl linker but with restricted conformational entropy. This rigidity can lock a pharmacophore into its bioactive conformation, potentially increasing potency (entropic advantage).
Example Application: Replacing a flexible N,N-dimethylaminopropyl side chain with the trans-3-(dimethylamino)cyclobutyl moiety in GPCR ligands often results in improved selectivity due to the defined vector of the nitrogen lone pair.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar amino-alcohols.
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GHS Classification:
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Handling Precautions:
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Wear nitrile gloves and chemical safety goggles.
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Handle in a fume hood to avoid inhaling amine vapors.
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Storage: Store under nitrogen or argon at 2–8°C. The compound is hygroscopic; moisture absorption will alter stoichiometry in precise weighing.
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References
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Sigma-Aldrich. cis-3-(Dimethylamino)cyclobutan-1-ol Product Sheet. CAS 905823-35-0.[2][5][6] Link
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PubChem. Compound Summary for CID 57454475: 3-(Dimethylamino)cyclobutan-1-ol. National Library of Medicine. Link
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Chemical Book. trans-3-(Dimethylamino)cyclobutan-1-ol Properties and Synthesis. Link
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Cyclobutanes. Journal of Organic Chemistry. (General reference for cyclobutane puckering and synthesis).
Sources
- 1. CAS 1354952-94-5: 3-(methylamino)cyclobutan-1-ol [cymitquimica.com]
- 2. 1375472-99-3|3-(Methylamino)cyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. msds.carboline.com [msds.carboline.com]
- 4. 3-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 79639121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-3-(dimethylamino)cyclobutan-1-ol | 905823-35-0 [sigmaaldrich.com]
- 6. 1033710-17-6|cis-3-(Methylamino)cyclobutanol|BLD Pharm [bldpharm.com]
